molecular formula C10H16Cl2N2 B2516907 N1-(3-Chlorophenyl)-2-methylpropane-1,2-diamine dihydrochloride CAS No. 1443278-75-8

N1-(3-Chlorophenyl)-2-methylpropane-1,2-diamine dihydrochloride

Cat. No.: B2516907
CAS No.: 1443278-75-8
M. Wt: 235.15 g/mol
InChI Key: YXLNEGOGSDGLLL-UHFFFAOYSA-N
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Description

N1-(3-Chlorophenyl)-2-methylpropane-1,2-diamine dihydrochloride is a chemical compound that belongs to the class of diamines It is characterized by the presence of a chlorophenyl group attached to a propane backbone with two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-Chlorophenyl)-2-methylpropane-1,2-diamine dihydrochloride typically involves the reaction of 3-chlorobenzyl chloride with 2-methylpropane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, the purification steps may include crystallization and recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N1-(3-Chlorophenyl)-2-methylpropane-1,2-diamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as nitrating agents or halogenating agents.

Major Products Formed

    Oxidation: Formation of amine oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

N1-(3-Chlorophenyl)-2-methylpropane-1,2-diamine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N1-(3-Chlorophenyl)-2-methylpropane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-Chlorophenyl)-2-methylpropane-1,2-diamine
  • N1-(4-Chlorophenyl)-2-methylpropane-1,2-diamine
  • N1-(3-Bromophenyl)-2-methylpropane-1,2-diamine

Uniqueness

N1-(3-Chlorophenyl)-2-methylpropane-1,2-diamine dihydrochloride is unique due to the specific positioning of the chlorophenyl group and the presence of two amine groups, which confer distinct chemical and biological properties

Properties

CAS No.

1443278-75-8

Molecular Formula

C10H16Cl2N2

Molecular Weight

235.15 g/mol

IUPAC Name

1-N-(3-chlorophenyl)-2-methylpropane-1,2-diamine;hydrochloride

InChI

InChI=1S/C10H15ClN2.ClH/c1-10(2,12)7-13-9-5-3-4-8(11)6-9;/h3-6,13H,7,12H2,1-2H3;1H

InChI Key

YXLNEGOGSDGLLL-UHFFFAOYSA-N

SMILES

CC(C)(CNC1=CC(=CC=C1)Cl)N.Cl.Cl

Canonical SMILES

CC(C)(CNC1=CC(=CC=C1)Cl)N.Cl

solubility

not available

Origin of Product

United States

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